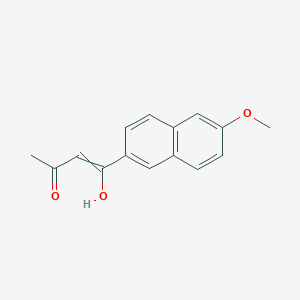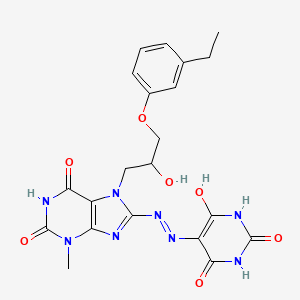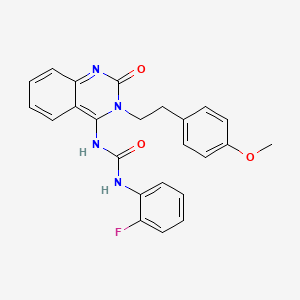
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the production of various pharmaceuticals and other organic compounds. The compound is characterized by its crystalline form and is often used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by chlorination. The reaction typically involves the following steps:
Reaction of Dimethylamine with Ethylene Oxide: This step forms N,N-dimethylethanolamine.
Chlorination: The N,N-dimethylethanolamine is then chlorinated using thionyl chloride or phosphorus trichloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization to obtain the pure crystalline form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the compound’s structure.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Such as N,N-dimethylethanamine derivatives.
Oxidation Products: Including various oxidized forms of the compound.
Reduction Products: Resulting in reduced amine derivatives.
Applications De Recherche Scientifique
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals like antihistamines and muscle relaxants.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-dimethylethanamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of nucleophiles it reacts with. This property is particularly useful in the synthesis of pharmaceuticals, where it helps in forming key intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-diethylethanamine hydrochloride: Similar in structure but with ethyl groups instead of methyl groups.
2-Dimethylaminoethyl chloride hydrochloride: Another related compound used in organic synthesis.
Uniqueness
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is unique due to its specific reactivity and the ease with which it can be synthesized and purified. Its role as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals highlights its importance in both research and industrial applications.
Propriétés
Formule moléculaire |
C4H13Cl2NO |
|---|---|
Poids moléculaire |
162.06 g/mol |
Nom IUPAC |
2-chloro-N,N-dimethylethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH.H2O/c1-6(2)4-3-5;;/h3-4H2,1-2H3;1H;1H2 |
Clé InChI |
BLYCEKCSTJSYNT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCl.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
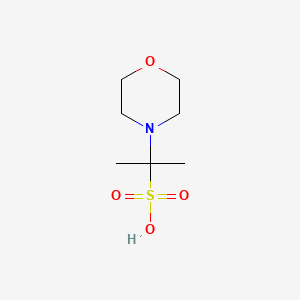

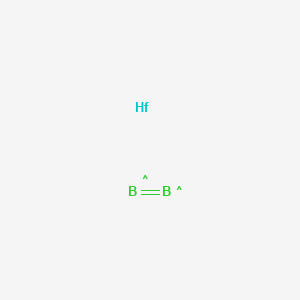
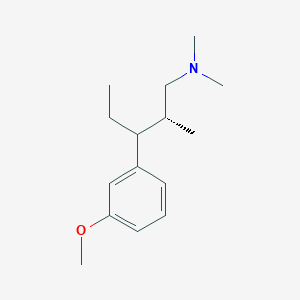

![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)
